FCCP

Übersicht

Beschreibung

Carbonylcyanid-p-trifluormethoxyphenylhydrazon ist eine chemische Verbindung, die für ihre Rolle als Ionophor und Entkoppler bekannt ist. Es stört die ATP-Synthese, indem es Wasserstoffionen durch die Mitochondrienmembran transportiert und so verhindert, dass sie in der oxidativen Phosphorylierung genutzt werden . Diese Verbindung wird aufgrund ihrer Fähigkeit, die Mitochondrienfunktion zu modulieren, in der wissenschaftlichen Forschung häufig eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Carbonylcyanid-p-trifluormethoxyphenylhydrazon verwendet, um die Mechanismen des Protonentransports und der Modulation des Membranpotenzials zu untersuchen. Es dient als Werkzeug, um die Bioenergetik von Zellen und die Auswirkungen von Entkopplern auf Stoffwechselwege zu untersuchen .

Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Mitochondrienfunktion, die Apoptose und den Zellstoffwechsel zu untersuchen. Es wird verwendet, um eine mitochondriale Depolarisation zu induzieren und die resultierenden Zellreaktionen zu untersuchen .

Medizin: In der medizinischen Forschung wird Carbonylcyanid-p-trifluormethoxyphenylhydrazon verwendet, um die Rolle der Mitochondrienfunktionsstörung bei Krankheiten wie neurodegenerativen Erkrankungen, Krebs und metabolischen Syndromen zu untersuchen. Es trägt zum Verständnis des therapeutischen Potenzials der gezielten Ansteuerung von Mitochondrienwegen bei .

Industrie: In industriellen Anwendungen wird die Verbindung bei der Entwicklung von Assays und diagnostischen Werkzeugen für die Mitochondrienfunktion verwendet. Es wird auch bei der Suche nach potenziellen therapeutischen Wirkstoffen eingesetzt, die auf Mitochondrienwege abzielen .

Wirkmechanismus

Carbonylcyanid-p-trifluormethoxyphenylhydrazon wirkt als Entkoppler, indem es Protonen über die Mitochondrienmembran transportiert und so den für die ATP-Synthese notwendigen Protonengradienten stört. Dies führt zu einem erhöhten Sauerstoffverbrauch und einer verringerten ATP-Produktion. Die Verbindung zielt auf die Mitochondrienmembran ab und beeinflusst Wege, die am Energiestoffwechsel und an der Apoptose beteiligt sind .

Wirkmechanismus

Target of Action

FCCP primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation , disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane .

Mode of Action

This compound functions as a protonophore , a mobile ion carrier . It transports hydrogen ions across the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This action disrupts ATP synthesis, leading to a decrease in the mitochondrial membrane potential .

Biochemical Pathways

This compound affects the oxidative phosphorylation pathway . By transporting hydrogen ions across the mitochondrial membrane, it disrupts the proton gradient required for ATP synthesis . This action uncouples the process of electron transport and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .

Result of Action

The primary result of this compound’s action is the disruption of ATP synthesis . This can lead to a variety of cellular effects, including changes in cell metabolism and potential cell death due to energy failure . At low concentrations, this compound has been reported to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and potential cell damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton gradient and thus the ability of this compound to transport hydrogen ions Additionally, the presence of other molecules that affect mitochondrial function or membrane permeability could potentially influence the efficacy and stability of this compound

Biochemische Analyse

Biochemical Properties

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This process is referred to as uncoupling, and FCCP is often described as an uncoupling agent . The compound causes a significant dose-dependent increase in oxygen consumption .

Cellular Effects

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone has been shown to have various effects on cells. For instance, it has been found to cause mitochondrial oxidation without detectable depolarisation . In human rhabdomyosarcoma cell line (RD), this compound treatment led to an increase in membrane depolarization with increasing concentrations of this compound . Moreover, this compound has been shown to induce complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient .

Molecular Mechanism

The molecular mechanism of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone involves its role as an ionophore. It acts as a mobile ion carrier, disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane . This process is referred to as uncoupling, and it prevents the hydrogen ions from being used to provide the energy for oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone have been observed over time. For example, in human rhabdomyosarcoma cell line (RD), subtle light microscopic and clear gene expression changes were observed at 1, 2, and 10 hours following treatment with this compound .

Dosage Effects in Animal Models

In animal models, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone vary with different dosages. For instance, in isolated rat hearts, this compound exerted a dose-dependent cardioprotective effect, with 100 nM this compound being the optimal concentration . Higher concentrations of this compound dissipated mitochondrial membrane potential and exacerbated injury .

Metabolic Pathways

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone is involved in the process of oxidative phosphorylation in mitochondria . It disrupts this process by transporting hydrogen ions across the mitochondrial membrane, preventing them from being used to provide the energy for oxidative phosphorylation .

Transport and Distribution

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone, as an ionophore, acts as a mobile ion carrier . It is transported across the mitochondrial membrane where it disrupts ATP synthesis .

Subcellular Localization

Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone primarily localizes to the mitochondria . As an ionophore, it transports hydrogen ions across the mitochondrial membrane, disrupting ATP synthesis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carbonylcyanid-p-trifluormethoxyphenylhydrazon kann durch einen mehrstufigen Prozess synthetisiert werden, bei dem 4-(Trifluormethoxy)anilin mit Cyanbromid zu dem entsprechenden Nitril umgesetzt wird. Dieser Zwischenstoff wird dann mit Hydrazin umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Carbonylcyanid-p-trifluormethoxyphenylhydrazon nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen Standardverfahren der organischen Synthese, einschließlich der Verwendung geeigneter Lösungsmittel, der Temperaturkontrolle und der Reinigungsschritte wie Umkristallisation oder Chromatographie .

Analyse Chemischer Reaktionen

Reaktionstypen: Carbonylcyanid-p-trifluormethoxyphenylhydrazon unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Entkoppler zusammenhängen. Es kann an der Protonentransport über Membranen beteiligt sein und so das mitochondriale Membranpotenzial und die oxidative Phosphorylierung beeinflussen .

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in biochemischen Assays verwendet, um die Mitochondrienfunktion zu untersuchen. Häufige Reagenzien sind Puffer, Mitochondriensubstrate und Inhibitoren der oxidativen Phosphorylierung. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die mitochondriale Integrität zu erhalten .

Hauptprodukte, die gebildet werden: Die primäre Wirkung von Carbonylcyanid-p-trifluormethoxyphenylhydrazon ist die Auflösung des Protonengradienten über die Mitochondrienmembran, was zu einem erhöhten Sauerstoffverbrauch und einer verringerten ATP-Produktion führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Carbonylcyanid-m-chlorphenylhydrazon (CCCP)

- 2,4-Dinitrophenol (DNP)

- OPC-163493

- Tolcapon

Einzigartigkeit: Carbonylcyanid-p-trifluormethoxyphenylhydrazon ist einzigartig aufgrund seiner hohen Potenz als Entkoppler und seiner Fähigkeit, eine mitochondriale Depolarisation bei niedrigen Konzentrationen zu induzieren. Im Vergleich zu anderen Entkopplern wie 2,4-Dinitrophenol und CCCP hat es eine einzigartige chemische Struktur, die zu seinen spezifischen Auswirkungen auf die Mitochondrienfunktion beiträgt .

Eigenschaften

IUPAC Name |

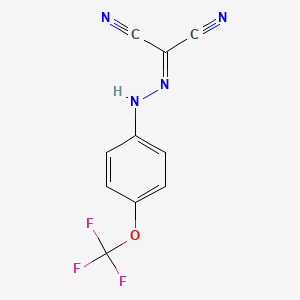

2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZRVOVNUMQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190494 | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-86-5 | |

| Record name | FCCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.

ANone: Detailed SAR studies on this compound and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.

ANone: While the provided research does not offer a historical overview, this compound's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.

ANone: Absolutely. This compound research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:

- Mitochondrial physiology: this compound helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]

- Cellular responses to metabolic stress: Researchers use this compound to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]

- Ion channel regulation: this compound's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]

- Neurodegenerative diseases: this compound is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.